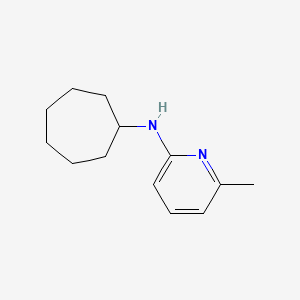![molecular formula C10H15F3N2O B7575332 N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide, also known as TFE-PMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFE-PMA is a pyrrolidine derivative that has been synthesized using various methods and has shown to possess unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is not fully understood, but it is believed to involve the modulation of various ion channels and receptors. This compound has been shown to activate TRPA1 channels, which are involved in pain perception and inflammation. This compound has also been shown to inhibit the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological effects. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-convulsant effects. This compound has also been shown to modulate the activity of ion channels and receptors, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide is its ability to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide. One of the future directions is to further investigate the mechanism of action of this compound and its potential applications in drug discovery. Another future direction is to study the potential toxicity of this compound and its safety profile. Additionally, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide involves the reaction of 1-(2,2,2-trifluoroethyl)pyrrolidine with propargyl bromide in the presence of a base. The resulting compound is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound has shown to possess unique pharmacological properties, including its ability to modulate the activity of ion channels, receptors, and enzymes. This compound has also been shown to exhibit potent analgesic, anti-inflammatory, and anti-convulsant effects, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-9(16)14-5-8-3-4-15(6-8)7-10(11,12)13/h2,8H,1,3-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTUDPAAJKJISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)

![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)

![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)